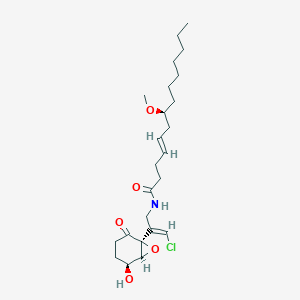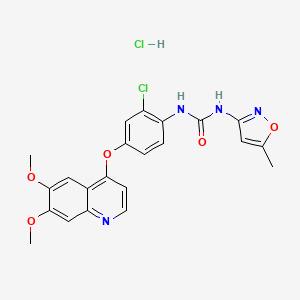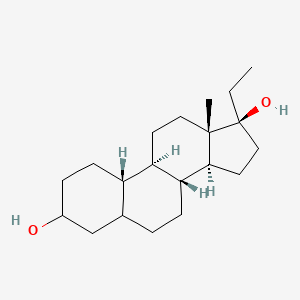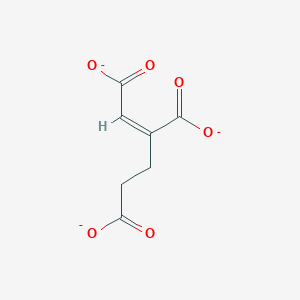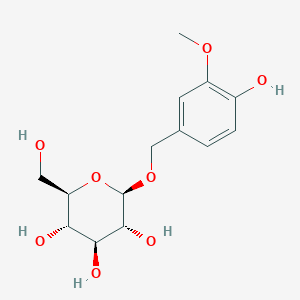
Vanillyl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillyl beta-D-glucopyranoside is a monosaccharide derivative that is vanillyl alcohol attached to a beta-D-glucopyranosyl residue at position 1. It is a beta-D-glucoside, a monosaccharide derivative and a member of guaiacols. It derives from a vanillyl alcohol.
Applications De Recherche Scientifique
Synthetic Applications
Vanillyl beta-D-glucopyranoside has been synthesized and utilized in various chemical processes. For instance, Winter et al. (2015) explored the chemoenzymatic synthesis of beta-D-glucosides, including vanillyl 4-O-beta-D-glucopyranoside, using cellobiose phosphorylase from Clostridium thermocellum. They highlighted the synthesis of various beta-glucosides and noted that the stability and efficiency of the biocatalyst could be drastically improved for synthesis processes (Winter et al., 2015). Mastihubová and Poláková (2016) described a mild glycosylation method to prepare bioactive natural p-hydroxyphenylalkyl β-D-glucopyranosides, including vanillyl β-D-glucopyranoside, using a highly efficient synthetic approach (Mastihubová & Poláková, 2016).
Biodegradation Studies
The compound has also been a subject in biodegradation studies. Céspedes et al. (1997) reported the isolation and characterization of a bacterial consortium capable of degrading vanillyl-beta-D-glucopyranoside, providing insights into the catabolism of aryl-beta-D-glycosides in lignin biodegradation (Céspedes et al., 1997).
Enzymatic Synthesis and Activity Studies
The enzymatic synthesis of vanillyl beta-D-glucopyranoside and its analogs has been a focus of several studies. Veličković et al. (2012) synthesized a novel glucoside of vanillyl alcohol and explored the key reaction factors for the transglucosylation reaction, finding that this compound possesses antioxidant activity and stability in the gastrointestinal tract (Veličković et al., 2012). Dimitrijević et al. (2012) conducted a kinetic study of transglucosylation of vanillyl alcohol, demonstrating the efficiency of the reaction and proposing a reaction mechanism (Dimitrijević et al., 2012).
Antioxidant and Neuroprotective Activities
Vanillyl beta-D-glucopyranoside has been associated with antioxidant and neuroprotective activities. For example, Kim et al. (2011) studied the effects of vanillyl alcohol, a component of vanillyl beta-D-glucopyranoside, on dopaminergic MN9D cells and found that it protected against apoptosis by relieving oxidative stress and modulating the apoptotic process, indicating its potential for treatment of neurodegenerative diseases (Kim et al., 2011).
Propriétés
Formule moléculaire |
C14H20O8 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c1-20-9-4-7(2-3-8(9)16)6-21-14-13(19)12(18)11(17)10(5-15)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
XNUBWLDOGBNCKT-RKQHYHRCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





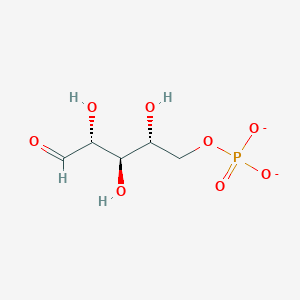

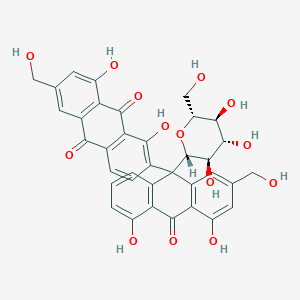

![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)
![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)
